molecular formula C12H14F3NO2 B13960054 Methyl 2-(isopropyl(trifluoromethyl)amino)benzoate

Methyl 2-(isopropyl(trifluoromethyl)amino)benzoate

Cat. No.: B13960054
M. Wt: 261.24 g/mol
InChI Key: FWANXWMXJBLLCP-UHFFFAOYSA-N
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Description

Methyl 2-(isopropyl(trifluoromethyl)amino)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule. This compound is of interest in various fields of scientific research due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isopropyl(trifluoromethyl)amino)benzoate typically involves a multi-step process. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction. The Friedel-Crafts acylation introduces the acyl group, which is then converted to an alkane through the Clemmensen reduction . Another approach involves nitration, followed by the conversion of the nitro group to an amine, and finally bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isopropyl(trifluoromethyl)amino)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-(isopropyl(trifluoromethyl)amino)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(isopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-(trifluoromethyl)benzoate
  • Methyl 2-(methyl(trifluoromethyl)amino)benzoate
  • Methyl 2-(cyclohexyl(trifluoromethyl)amino)benzoate

Uniqueness

Methyl 2-(isopropyl(trifluoromethyl)amino)benzoate is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This makes it distinct from other similar compounds and can result in different reactivity and biological activities .

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

methyl 2-[propan-2-yl(trifluoromethyl)amino]benzoate

InChI

InChI=1S/C12H14F3NO2/c1-8(2)16(12(13,14)15)10-7-5-4-6-9(10)11(17)18-3/h4-8H,1-3H3

InChI Key

FWANXWMXJBLLCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1C(=O)OC)C(F)(F)F

Origin of Product

United States

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